molecular formula C11H13ClO B1508126 1-Chloro-4-(cyclopentyloxy)benzene

1-Chloro-4-(cyclopentyloxy)benzene

Cat. No.: B1508126
M. Wt: 196.67 g/mol
InChI Key: FKQKQCBLRSMFKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-4-(cyclopentyloxy)benzene is a halogenated aromatic ether featuring a benzene ring substituted with a chlorine atom at the 1-position and a cyclopentyloxy group (-O-cyclopentane) at the 4-position.

Properties

IUPAC Name

1-chloro-4-cyclopentyloxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c12-9-5-7-11(8-6-9)13-10-3-1-2-4-10/h5-8,10H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKQKQCBLRSMFKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-(cyclopentyloxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-chlorophenol with cyclopentanol in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions with an acid catalyst to facilitate the etherification process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and controlled reaction conditions ensures high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-(cyclopentyloxy)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The cyclopentyloxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: The aromatic ring can undergo reduction to form cyclohexane derivatives.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce ketones or carboxylic acids.
  • Reduction reactions result in cyclohexane derivatives.

Scientific Research Applications

1-Chloro-4-(cyclopentyloxy)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-4-(cyclopentyloxy)benzene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs, their substituents, and distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Characteristics Reference
1-Chloro-4-(cyclopentyloxy)benzene C₁₁H₁₃ClO -Cl (1-), -O-cyclopentane (4-) Prototype compound; bulky cyclopentyloxy group influences steric effects
1-Chloro-4-(2-fluoropropyl)benzene C₉H₁₀ClF -Cl (1-), -CH₂CH₂F (4-) Fluorine substituent enhances polarity; characterized by ¹³C/¹⁹F NMR
1-Chloro-4-(2-chloroethyl)benzene C₈H₈Cl₂ -Cl (1-), -CH₂CH₂Cl (4-) Dichlorinated derivative; synthesized via SOCl₂ reaction (quantitative yield)
1-Chloro-4-[(4-nitrophenoxy)methyl]benzene C₁₃H₁₀ClNO₃ -Cl (1-), -CH₂-O-C₆H₄-NO₂ (4-) Nitrophenoxy group introduces electron-withdrawing effects; synthesized via Mitsunobu-like reactions
1-Chloro-4-(benzyloxy)benzene C₁₃H₁₁ClO -Cl (1-), -O-benzyl (4-) Simpler benzyl ether analog; crystal structure shows near-coplanar benzene rings
1-Chloro-4-(chloromethyl)benzene C₇H₆Cl₂ -Cl (1-), -CH₂Cl (4-) Chloromethyl group increases reactivity; linked to endocrine disruption in rats

Spectroscopic Properties

  • NMR Trends :
    • Cyclopentyloxy Protons : Expected multiplet signals at δ 1.5–2.0 ppm (cyclopentane CH₂) and δ 4.5–5.0 ppm (O-CH).
    • Aromatic Protons : Deshielded doublets (J ≈ 8–9 Hz) due to para-substitution .
    • Fluorine-Containing Analogs : ¹⁹F NMR signals at δ -120 to -150 ppm for CF groups .

Physicochemical and Toxicological Properties

  • Solubility : Bulky substituents (e.g., cyclopentyloxy) reduce water solubility compared to smaller groups (e.g., chloromethyl) .
  • Toxicity : Chloromethyl derivatives exhibit endocrine-disrupting effects in subacute studies, while cyclopentyloxy analogs’ toxicity remains uncharacterized but may correlate with lipophilicity .

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